REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.[CH3:11][C:12]1([C:18](OC)=[O:19])[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1>C1(C)C=CC=CC=1>[CH3:11][C:12]1([CH2:18][OH:19])[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1 |f:0.1|
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Name
|
|
Quantity
|
73.3 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
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CC1(CCOCC1)C(=O)OC
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Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
The mixture was subsequently stirred at −78° C. for another 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed −70° C
|
Type
|
CUSTOM
|
Details
|
further at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was terminated by addition of 40 ml of methanol and 300 ml of 1N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The phases were separated
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Type
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EXTRACTION
|
Details
|
the aqueous phase was extracted three times with 150 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
CC1(CCOCC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |